molecular formula C13H16N2O2 B8545110 2(r)-(3-Cyano-benzyl)-3(r)-amino-butyric acid methyl ester

2(r)-(3-Cyano-benzyl)-3(r)-amino-butyric acid methyl ester

Cat. No. B8545110
M. Wt: 232.28 g/mol
InChI Key: FWYKZUWBMJBOMM-BXKDBHETSA-N
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Patent
US06433209B1

Procedure details

To a suspension of methyl β-aminobutyrate p-toluenesulfonic acid salt (4 g, 13.8 mmol) in THF cooled to −20 ° C. was added LiHMDS (28.4 mmol, 2.05 eq.) A THF solution of α-bromo m-tolunitrile (2.57 g, 13.1 mmol) was added. Upon completion the reaction was quenched with 5% NaHCO3 and concentrated. The residue was partitioned between water and methyl propi-onate. The water layer was extracted with another portion of methyl propionate. The combined organic layer was dried over MgSO4 and filtered. To the filtrate, tartaric acid (2.95 g, 19.66 mmol) was added and stirred overnight. The solid was filtered, washed with methyl propionate, and dried to yield the tartaric salt of methyl β-amino-α-(3-cyanophenylmethyl)butyrate (3.91 g, 74% yield). HPLC and NMR confirm formation of the desired product. 1H NMR for the tartrate salt: (500 MHz, DMSO) δ 7.71-7.51 (m, 4H), 4.32 (s, 2H), 3.53 (overlapping multiplet and a singlet, 4 H). HPLC indicated purity >99% and the diastereomer ratio to be 17:1 anti:syn (R,R:R,S). β-amino-α-(3-cyanophenylmethyl)butyrate is the anti diastereomer.
Name
methyl β-aminobutyrate p-toluenesulfonic acid salt
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
28.4 mmol
Type
reactant
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:12][CH:13]([CH3:19])[CH2:14][C:15]([O:17][CH3:18])=[O:16].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.Br[CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([C:38]#[N:39])[CH:33]=1.C(O)(=O)C(C(C(O)=O)O)O>C1COCC1>[NH2:12][CH:13]([CH3:19])[CH:14]([CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([C:38]#[N:39])[CH:33]=1)[C:15]([O:17][CH3:18])=[O:16] |f:0.1,2.3|

Inputs

Step One
Name
methyl β-aminobutyrate p-toluenesulfonic acid salt
Quantity
4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.NC(CC(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
28.4 mmol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
2.57 g
Type
reactant
Smiles
BrCC1=CC(=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.95 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Upon completion the reaction was quenched with 5% NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and methyl propi-onate
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with another portion of methyl propionate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with methyl propionate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C(C(=O)OC)CC1=CC(=CC=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 128.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06433209B1

Procedure details

To a suspension of methyl β-aminobutyrate p-toluenesulfonic acid salt (4 g, 13.8 mmol) in THF cooled to −20 ° C. was added LiHMDS (28.4 mmol, 2.05 eq.) A THF solution of α-bromo m-tolunitrile (2.57 g, 13.1 mmol) was added. Upon completion the reaction was quenched with 5% NaHCO3 and concentrated. The residue was partitioned between water and methyl propi-onate. The water layer was extracted with another portion of methyl propionate. The combined organic layer was dried over MgSO4 and filtered. To the filtrate, tartaric acid (2.95 g, 19.66 mmol) was added and stirred overnight. The solid was filtered, washed with methyl propionate, and dried to yield the tartaric salt of methyl β-amino-α-(3-cyanophenylmethyl)butyrate (3.91 g, 74% yield). HPLC and NMR confirm formation of the desired product. 1H NMR for the tartrate salt: (500 MHz, DMSO) δ 7.71-7.51 (m, 4H), 4.32 (s, 2H), 3.53 (overlapping multiplet and a singlet, 4 H). HPLC indicated purity >99% and the diastereomer ratio to be 17:1 anti:syn (R,R:R,S). β-amino-α-(3-cyanophenylmethyl)butyrate is the anti diastereomer.
Name
methyl β-aminobutyrate p-toluenesulfonic acid salt
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
28.4 mmol
Type
reactant
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:12][CH:13]([CH3:19])[CH2:14][C:15]([O:17][CH3:18])=[O:16].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.Br[CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([C:38]#[N:39])[CH:33]=1.C(O)(=O)C(C(C(O)=O)O)O>C1COCC1>[NH2:12][CH:13]([CH3:19])[CH:14]([CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([C:38]#[N:39])[CH:33]=1)[C:15]([O:17][CH3:18])=[O:16] |f:0.1,2.3|

Inputs

Step One
Name
methyl β-aminobutyrate p-toluenesulfonic acid salt
Quantity
4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.NC(CC(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
28.4 mmol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
2.57 g
Type
reactant
Smiles
BrCC1=CC(=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.95 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Upon completion the reaction was quenched with 5% NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and methyl propi-onate
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with another portion of methyl propionate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with methyl propionate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C(C(=O)OC)CC1=CC(=CC=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 128.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.